molecular formula C14H28O5S B13720004 (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-octylsulfanyl-tetrahydropyran-3,4,5-triol

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-octylsulfanyl-tetrahydropyran-3,4,5-triol

Cat. No.: B13720004
M. Wt: 308.44 g/mol
InChI Key: CGVLVOOFCGWBCS-RQASJOBOSA-N
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Description

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-octylsulfanyl-tetrahydropyran-3,4,5-triol is a complex organic compound characterized by its tetrahydropyran ring structure with multiple hydroxyl groups and an octylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-octylsulfanyl-tetrahydropyran-3,4,5-triol typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the octylsulfanyl group. Common synthetic routes may include:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through selective oxidation reactions.

    Attachment of the Octylsulfanyl Group: This step may involve nucleophilic substitution reactions where an octylsulfanyl group is introduced to the tetrahydropyran ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-octylsulfanyl-tetrahydropyran-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: The octylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for biochemical studies.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-octylsulfanyl-tetrahydropyran-3,4,5-triol involves its interaction with molecular targets through its hydroxyl and octylsulfanyl groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-hexylsulfanyl-tetrahydropyran-3,4,5-triol
  • (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-decylsulfanyl-tetrahydropyran-3,4,5-triol

Uniqueness

The uniqueness of (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-octylsulfanyl-tetrahydropyran-3,4,5-triol lies in its specific octylsulfanyl substituent, which can impart distinct chemical and biological properties compared to similar compounds with different alkyl chain lengths.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H28O5S

Molecular Weight

308.44 g/mol

IUPAC Name

(3S,4R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol

InChI

InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10?,11-,12-,13?,14+/m1/s1

InChI Key

CGVLVOOFCGWBCS-RQASJOBOSA-N

Isomeric SMILES

CCCCCCCCS[C@H]1C([C@@H]([C@@H](C(O1)CO)O)O)O

Canonical SMILES

CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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